6-(4-Fluorophenoxy)hexan-1-ol
Description
6-(4-Fluorophenoxy)hexan-1-ol is a hexanol derivative functionalized with a 4-fluorophenoxy group at the terminal carbon. The compound is characterized by a six-carbon aliphatic chain with a hydroxyl group at position 1 and an ether-linked 4-fluorophenyl substituent at position 4. Its molecular formula is C₁₂H₁₇FO₂, with a molecular weight of 224.26 g/mol.
Properties
IUPAC Name |
6-(4-fluorophenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWDYOVWXMAWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-(4-Fluorophenoxy)hexan-1-ol with key analogs:
Key Differences and Implications
In contrast, the triphenylstannyl group in introduces heavy metal properties, enabling antimelanoma activity but raising toxicity concerns .
Solubility and Reactivity: 6-(Diethylamino)hexan-1-ol exhibits higher water solubility due to protonation of the amine group, whereas the fluorophenoxy and benzyloxy analogs are more hydrophobic . The thiol group in 6-mercapto-hexan-1-ol increases reactivity (e.g., disulfide bond formation), limiting its stability compared to the ether-linked fluorophenoxy derivative .
Biological Activity: Compounds like 8a and 9a () demonstrate targeted kinase inhibition due to their pyrimidine-amino substituents, whereas the fluorophenoxy group’s role in bioactivity remains unexplored but could modulate receptor binding via halogen interactions . The triphenylstannyl derivative’s anticancer mechanism involves tin-mediated apoptosis, a property absent in non-metallic analogs .
Synthetic Utility: Benzyloxy and silyl-protected hexanols () are intermediates in multi-step synthesis, whereas the fluorophenoxy group may serve as a permanent functional group in final products due to its stability .
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